4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline
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Overview
Description
4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline is a complex organic compound that features a benzothiophene moiety, a piperazine ring, and an isoquinoline structure. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline involves multiple steps:
Formation of the Benzothiophene-Piperazine Intermediate: This step involves the reaction of 1-benzothiophene with piperazine under controlled conditions to form the benzothiophene-piperazine intermediate.
Attachment of the Pyrrolidine Moiety: The intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidine ring.
Sulfonylation: The final step involves the sulfonylation of the isoquinoline ring, which is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in mood regulation and cognitive function. The compound may also interact with other signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: A compound with a similar structure that acts as a serotonin-dopamine activity modulator.
Aripiprazole: Another serotonin-dopamine activity modulator with a different chemical structure but similar pharmacological effects.
Uniqueness
4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline is unique due to its specific combination of structural features, which may confer distinct pharmacological properties compared to other compounds in its class. Its potential for selective receptor modulation and reduced side effects makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C27H30N4O2S2 |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline |
InChI |
InChI=1S/C27H30N4O2S2/c32-35(33,27-20-28-19-21-5-1-2-7-23(21)27)31-12-4-6-22(31)10-13-29-14-16-30(17-15-29)25-8-3-9-26-24(25)11-18-34-26/h1-3,5,7-9,11,18-20,22H,4,6,10,12-17H2/t22-/m0/s1 |
InChI Key |
WFZGNCZPMNZWQB-QFIPXVFZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CN=CC3=CC=CC=C32)CCN4CCN(CC4)C5=C6C=CSC6=CC=C5 |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CC3=CC=CC=C32)CCN4CCN(CC4)C5=C6C=CSC6=CC=C5 |
Origin of Product |
United States |
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